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Compound of Interest

Methyl 2-methyl-2-
Compound Name:
phenylpropanoate

Cat. No.: B1583114

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-methyl-2-phenylpropanoate (C11H14032), a key intermediate in the synthesis of various
antiallergic drugs.[1] The document details the compound's characteristic signatures in Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a
foundational dataset for its identification, characterization, and quality control in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of Methyl 2-methyl-2-phenylpropanoate.

Table 1: *H NMR Spectral Data
Solvent: CDCls, Reference: TMS at 0.00 ppm
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Table 2: 3C NMR Spectral Data

Solvent: CDCls, Reference: CDCIs at 77.16 ppm[2]

Chemical Shift (6) ppm

Assignment

~177 Ester Carbonyl (C=0)

~145 - 125 Aromatic Carbons (-CeH5)
~52 Methoxy Carbon (-OCHs)

~46 Quaternary Carbon (-C(CHs)2)
~26 Methyl Carbons (-C(CHs)2)

Table 3: IR Absorption Data

Sample Preparation: Neat liquid film
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Wavenumber . . . .

(cm-?) Vibrational Mode Functional Group Intensity

3100 - 3000 C-H Stretch Aromatic Medium to Weak
1750 - 1735 C=0 Stretch Ester Strong, Sharp
1260 - 1200 C-O Stretch Ester Strong

1150 - 1100 C-O Stretch Ester Strong

Table 4: Mass Spectrometry Data

lonization Method: Electron lonization (EI)

m/z Interpretation

178 Molecular lon (M%)
147 [M - OCHs]*

119 Phenylisobutyryl cation

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below. These protocols are intended to be adaptable to various laboratory settings and

instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-25 mg of Methyl 2-methyl-2-phenylpropanoate is

dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs). The solution is

transferred to a 5 mm NMR tube.

 Instrumentation: *H and 3C NMR spectra are recorded on a standard NMR spectrometer
(e.g., 300 or 400 MHz).

e 'H NMR Acquisition:

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://www.benchchem.com/product/b1583114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
o A standard one-pulse sequence is used to acquire the *H spectrum.

o Chemical shifts are referenced to the residual solvent peak of CDCls at 7.26 ppm.

e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is used to acquire the 13C spectrum, resulting in
singlet peaks for each unique carbon atom.

o Chemical shifts are referenced to the solvent peak of CDCls at 77.16 ppm.[2]

Infrared (IR) Spectroscopy

o Sample Preparation: As Methyl 2-methyl-2-phenylpropanoate is a liquid at room
temperature, the IR spectrum is obtained using the neat liquid film method. A single drop of
the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr)
plates to form a thin film.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
o Data Acquisition:

o Abackground spectrum of the clean salt plates is recorded.

o The sample-loaded plates are placed in the spectrometer's sample holder.

o The IR spectrum is recorded in the range of 4000-400 cm~*. The final spectrum is
presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of Methyl 2-methyl-2-phenylpropanoate is prepared
in a volatile organic solvent such as hexane or ethyl acetate.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source is used.
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o GC Parameters (Typical):

o

Injector Temperature: 250 °C

[¢]

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

[¢]

Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes,
followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

Carrier Gas: Helium at a constant flow rate.

[¢]

e MS Parameters (Typical):
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: A scan range of m/z 40-550 is typically used to detect the molecular ion and
key fragments.

o lon Source Temperature: 230 °C
o Transfer Line Temperature: 280 °C

Visualizations
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic
characterization of Methyl 2-methyl-2-phenylpropanoate.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1583114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis

Data Interpretation

NMR Spectroscopy

Dissolve in CDCI3 Ena=e) 1H & 13C Spectra
~15mg (Chemical Shifts, Multiplicity)

Sample Preparation

Methyl 2-methyl-2-phenylpropanoate 1drop

. | IR Spectrum
(Liquid Sample) Prepare Neat Film FTIR Spectroscopy »1 (Absorption Bands)
Dilute solution
i . — Mass Spectrum
Dilute in Solvent »1 (Fragmentation Pattern)

A

Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic analysis of Methyl 2-methyl-2-
phenylpropanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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